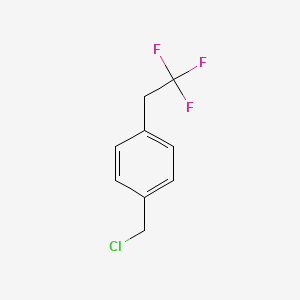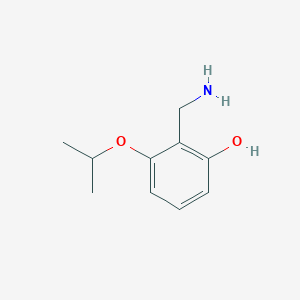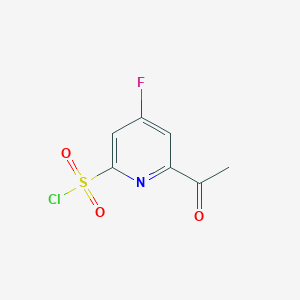
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a trifluoroethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of difluoroethyl or monofluoroethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Substitution: Formation of benzyl alcohol, benzylamine, or benzylthiol derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of difluoroethyl or monofluoroethyl derivatives.
科学的研究の応用
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
- 1-(Chloromethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
This compound is unique due to the specific positioning of its substituents on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .
特性
分子式 |
C9H8ClF3 |
|---|---|
分子量 |
208.61 g/mol |
IUPAC名 |
1-(chloromethyl)-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 |
InChIキー |
KPKNPYJUGDIRAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)








![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)

